molecular formula C13H18N2S B5576559 N-(3-methylphenyl)-1-piperidinecarbothioamide

N-(3-methylphenyl)-1-piperidinecarbothioamide

Cat. No.: B5576559
M. Wt: 234.36 g/mol
InChI Key: DFNRVNDJBYIVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-1-piperidinecarbothioamide, commonly known as NPC, is a chemical compound that has been extensively researched for its potential biological and pharmacological properties. NPC is a piperidine derivative that has been shown to exhibit a range of physiological and biochemical effects.

Mechanism of Action

The exact mechanism of action of NPC is not fully understood. However, it is believed that NPC acts by inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an enhancement of their effects.
Biochemical and Physiological Effects:
NPC has been shown to exhibit a range of biochemical and physiological effects. NPC has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. NPC has also been shown to have analgesic effects, reducing pain perception in animal models. NPC has been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models. NPC has also been shown to have potential as an antidepressant and anxiolytic agent, reducing symptoms of depression and anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPC is its ease of synthesis. NPC can be easily synthesized in a laboratory setting, allowing for the production of large quantities of the compound. Another advantage of NPC is its potential use in the treatment of various neurological disorders. However, one limitation of NPC is its potential toxicity. NPC has been shown to exhibit toxicity in animal models at high doses, limiting its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on NPC. One area of research is the development of novel NPC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of NPC in the treatment of various neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of NPC and its potential toxicity.

Synthesis Methods

The synthesis of NPC involves the reaction of 3-methylbenzaldehyde with piperidine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield NPC. The synthesis of NPC is a straightforward process that can be easily carried out in a laboratory setting. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

NPC has been extensively researched for its potential use as a biological and pharmacological agent. NPC has been shown to exhibit a range of activities, including anti-inflammatory, analgesic, and anticonvulsant effects. NPC has also been shown to have potential as an antidepressant and anxiolytic agent. NPC has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.

Properties

IUPAC Name

N-(3-methylphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-11-6-5-7-12(10-11)14-13(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNRVNDJBYIVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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